molecular formula C17H29N3O3 B2548766 ethyl 4-((3-(dimethylamino)propyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 863006-05-7

ethyl 4-((3-(dimethylamino)propyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B2548766
CAS RN: 863006-05-7
M. Wt: 323.437
InChI Key: NHKKERLAHBHEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((3-(dimethylamino)propyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate , also known by its chemical abbreviation EDC , is a water-soluble carbodiimide. It is typically handled as the hydrochloride salt. EDC plays a crucial role in organic synthesis and bioconjugation reactions. Its primary function lies in activating carboxylic acids for amide bond formation with primary amines. Unlike other carbodiimides, EDC offers the advantage of easy removal of the urea byproduct during the reaction, making it a preferred choice in certain applications .


Synthesis Analysis

EDC can be commercially obtained, but it can also be synthesized. One common method involves coupling ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, followed by dehydration to yield EDC .


Molecular Structure Analysis

The molecular formula of EDC is C8H17N3 , with a molar mass of approximately 155.245 g/mol . Its chemical structure consists of an ethyl group, a carbodiimide moiety, and a dimethylaminopropyl group. The key functional group is the activated ester formed during the reaction with carboxylic acids .


Chemical Reactions Analysis

EDC acts as a carboxyl activating agent, facilitating the coupling of carboxylic acids with primary amines. The mechanism involves the creation of an activated ester leaving group. The primary amine attacks the carbonyl carbon of the acid, leading to the formation of an amide bond. EDC is widely used in peptide synthesis, protein crosslinking, and the preparation of immunoconjugates. It can also activate phosphate groups for phosphomonoester and phosphodiester formation .


Physical And Chemical Properties Analysis

  • Applications : Peptide synthesis, protein conjugation, and more .

Mechanism of Action

  • Urea Byproduct Formation : The tetrahedral intermediate collapses, releasing the desired amide product and a urea byproduct .

Future Directions

Research on EDC continues to explore its applications in bioconjugation, drug delivery, and chemical biology. Investigating its compatibility with various biomolecules and optimizing reaction conditions will enhance its utility in diverse fields .

: Richard S. Pottorf, Peter Szeto (2001). “1-Ethyl-3-(3’-dimethylaminopropyl)carbodiimide Hydrochloride”. E-EROS Encyclopedia of Reagents for Organic Synthesis. doi: 10.1002/047084289X.re062.

properties

IUPAC Name

ethyl 4-[3-(dimethylamino)propylcarbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c1-7-20-13(4)14(12(3)15(20)17(22)23-8-2)16(21)18-10-9-11-19(5)6/h7-11H2,1-6H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKKERLAHBHEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NCCCN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-((3-(dimethylamino)propyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.